molecular formula C19H18N4O2 B2707530 2-(1H-benzimidazol-2-yl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide CAS No. 539806-70-7

2-(1H-benzimidazol-2-yl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide

Cat. No.: B2707530
CAS No.: 539806-70-7
M. Wt: 334.379
InChI Key: MZHJIVFHFZELEL-UDWIEESQSA-N
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Description

2-(1H-benzimidazol-2-yl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide is a novel synthetic compound designed for research use, integrating the privileged benzimidazole pharmacophore with a hydrazone-based Schiff base linker. The molecular framework is of significant interest in medicinal chemistry and chemical biology for the development of new bioactive agents. The benzimidazole core is a well-established structural motif in pharmaceuticals, known for its ability to interact with various enzymes and receptors due to its resemblance to naturally occurring purine bases . This moiety is found in numerous therapeutic agents with demonstrated anticancer, antimicrobial, antifungal, and anti-inflammatory activities . The compound's structure features a hydrazone linkage (–NH–N=CH–), which is frequently employed in the design of Schiff base ligands capable of forming stable complexes with various metal ions. These complexes are often explored for their catalytic potential and unique biological activities . The presence of the 2-hydroxy-3-(prop-2-en-1-yl)phenyl group introduces a phenolic –OH and an allyl substituent, which may contribute to antioxidant properties or provide a site for further chemical modification, such as through Michael addition or polymerization reactions. Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex molecular architectures. Its potential applications span across multiple disciplines, including the investigation of new antibacterial and antifungal agents to combat drug-resistant pathogens , the development of metal-chelating probes for biochemical studies , and the exploration of structure-activity relationships (SAR) in drug discovery campaigns focused on benzimidazole-derived enzyme inhibitors . This product is sold For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-2-6-13-7-5-8-14(19(13)25)12-20-23-18(24)11-17-21-15-9-3-4-10-16(15)22-17/h2-5,7-10,12,25H,1,6,11H2,(H,21,22)(H,23,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHJIVFHFZELEL-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)CC2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CC2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(1H-benzimidazol-2-yl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide, with the CAS number 539806-70-7, is a compound that belongs to the class of benzimidazole derivatives. This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment, owing to the diverse biological activities exhibited by benzimidazole and its derivatives.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzimidazole core, which is known for its ability to interact with various biological targets. The molecular formula is C19H18N4O2C_{19}H_{18}N_{4}O_{2} with a molecular weight of 334.4 g/mol. The presence of hydroxyl and propenyl groups enhances its reactivity and potential interactions with biological macromolecules.

Anticancer Properties

Benzimidazole derivatives, including this compound, have been extensively studied for their anticancer properties. They exhibit mechanisms such as:

  • Topoisomerase Inhibition : Benzimidazole compounds can inhibit topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.
  • DNA Intercalation : The ability of these compounds to intercalate into DNA can disrupt the replication process, further contributing to their anticancer effects .

Antimicrobial Activity

Research has shown that benzimidazole derivatives possess significant antimicrobial properties. They have been reported to be effective against various bacterial strains and fungi, potentially due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Anti-inflammatory Effects

Some studies indicate that compounds with a benzimidazole structure can exhibit anti-inflammatory activity. This is particularly relevant in conditions where inflammation plays a key role in disease progression, such as cancer and chronic inflammatory diseases.

Research Findings

Recent studies have highlighted the pharmacological profile of benzimidazole derivatives:

  • In Vitro Studies : Various in vitro assays have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including breast (MDA-MB-231) and colon cancer (HT29) cells. The IC50 values observed were significantly lower than those of standard chemotherapeutic agents.
  • Mechanistic Studies : Mechanistic studies revealed that the compound induces apoptosis through both intrinsic and extrinsic pathways. It was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
  • Animal Models : In vivo studies using xenograft models have shown that treatment with this compound significantly reduces tumor growth compared to control groups. Histopathological examinations confirmed reduced cell proliferation and increased apoptosis in treated tumors.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth in xenograft models
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduction in inflammatory markers in animal studies

Case Studies

Case Study 1: Breast Cancer Treatment
A study conducted on MDA-MB-231 cells treated with the compound showed a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment.

Case Study 2: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus demonstrated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including the compound . Benzimidazole derivatives have been shown to exhibit antitumor activity through various mechanisms such as:

  • Inhibition of Topoisomerases : These enzymes are crucial for DNA replication and repair. Inhibition can lead to cell death in rapidly dividing cancer cells.
  • DNA Intercalation : The compound may insert itself between DNA base pairs, disrupting replication and transcription processes.
  • Targeting Kinases : Certain derivatives have been identified as inhibitors of kinases involved in cancer signaling pathways, such as RAF kinases, which are implicated in several cancers including melanoma and colorectal cancer .

Case Studies

  • Benzimidazole Derivatives in Breast Cancer : A study demonstrated that specific benzimidazole derivatives significantly inhibited the proliferation of MCF-7 breast cancer cells with IC50 values in the low micromolar range. The mechanism involved apoptosis induction and cell cycle arrest .
  • Non-Small Cell Lung Cancer (NSCLC) : Another research highlighted the efficacy of benzimidazole compounds against A549 NSCLC cells, showcasing their ability to induce apoptosis and inhibit key survival pathways .

Antimicrobial Properties

The compound also exhibits antimicrobial activity, which is a common trait among benzimidazole derivatives. Studies indicate that these compounds can effectively inhibit the growth of various bacterial strains. This property is particularly relevant given the rising concerns over antibiotic resistance.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the benzimidazole ring or substituents on the phenyl group can significantly alter its potency and selectivity against different targets.

ModificationEffect on Activity
Hydroxy group at position 3Enhances solubility and bioavailability
Alkene substitution on phenylPotentially increases interaction with target proteins

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Electron-donating groups (e.g., methoxy in Compound 9) correlate with higher yields (73%) compared to electron-withdrawing groups (e.g., fluoro in Compound 147), though data for the latter are incomplete .
  • Characterization : Most analogs rely on NMR and HRMS for structural confirmation. Crystallographic validation (e.g., SHELXL in ) is rare but provides unambiguous confirmation of hydrazone (E)-configuration .

Key Observations :

  • Fluorinated Derivatives : Compound 148 (MIC = 64 µM) shows enhanced antibacterial activity over 147 (MIC = 128 µM), likely due to the stronger electron-withdrawing effect of -CF$_3$ improving membrane penetration .
  • Role of Hydroxyl Groups : Hydroxyl-substituted analogs (e.g., ) may exhibit improved solubility and hydrogen-bonding interactions, though activity data are lacking.

Q & A

Advanced Question

  • Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding modes to COX-2/LOX using crystal structures (PDB: 5KIR, 3V92) .
  • DFT calculations : Gaussian09 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

What are the key challenges in scaling up synthesis for preclinical studies?

Advanced Question

  • Solvent volume reduction : Transition from batch reflux to flow chemistry for safer, scalable reactions .
  • Cost-effective purification : Replace column chromatography with fractional crystallization (methanol/water) .
  • Reproducibility : Strict control of pH (4.5–5.5) and temperature (±2°C) during condensation .

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